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Compound of Interest

Compound Name:
Pennogenin 3-O-beta-

chacotrioside

Cat. No.: B8058909 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Pennogenin 3-O-beta-chacotrioside (P3C), a steroidal saponin isolated from plants of the

Paris genus, has emerged as a promising bioactive compound with a diverse range of

pharmacological activities. This technical guide provides a comprehensive overview of the

bioactivity screening of P3C, focusing on its anti-cancer, metabolic modulatory, and anti-

inflammatory effects. The information presented herein is intended to serve as a valuable

resource for researchers and professionals involved in natural product-based drug discovery

and development.

Physicochemical Properties
Property Value

Chemical Formula C₄₅H₇₂O₁₇

Molecular Weight 885.1 g/mol

Appearance White to off-white solid powder

Purity ≥98%

CAS Number 55916-52-4
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Anti-Cancer Activity
Pennogenin 3-O-beta-chacotrioside has demonstrated significant cytotoxic and anti-

proliferative effects against various cancer cell lines, with a notable mechanism of action

involving the induction of autophagy.

Quantitative Anti-Cancer Data
Cell Line Cancer Type Parameter Value Reference

HL-60

Human

Promyelocytic

Leukemia

IC₅₀ 4.2 µg/mL [1]

DLD-1

Human

Colorectal

Carcinoma

Autophagy

Induction

Upregulation of

autophagy

markers

[2][3][4]

CAL-27

Human Tongue

Squamous Cell

Carcinoma

Apoptosis

Induction &

Autophagy

Dose-dependent

increase
[5]

Experimental Protocols
MTT Assay for Cytotoxicity

This protocol is a standard method for assessing the cytotoxic effects of P3C on cancer cell

lines.

Cell Seeding: Seed cancer cells (e.g., HL-60, DLD-1, HCT116) in a 96-well plate at a density

of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

Compound Treatment: Treat the cells with various concentrations of Pennogenin 3-O-beta-
chacotrioside (typically ranging from 0.1 to 100 µg/mL) and incubate for 24 to 48 hours.

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4

hours at 37°C.
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Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to

dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-

response curve.

Western Blot for Autophagy Markers (LC3 and Beclin-1)

This protocol details the detection of key autophagy-related proteins modulated by P3C.

Cell Lysis: Treat cancer cells (e.g., DLD-1) with the desired concentrations of P3C for a

specified time (e.g., 24 hours). Lyse the cells in RIPA buffer containing protease inhibitors.

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA

protein assay kit.

SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 12-15% SDS-

polyacrylamide gel.

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

Blocking: Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1%

Tween 20) for 1 hour at room temperature.

Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3

(to detect both LC3-I and LC3-II) and Beclin-1 overnight at 4°C. A primary antibody against a

housekeeping protein (e.g., β-actin or GAPDH) should be used as a loading control.

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-

conjugated secondary antibodies for 1 hour at room temperature.

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)

detection system.

Quantification: Densitometrically quantify the band intensities and calculate the LC3-II/LC3-I

ratio to assess autophagy induction.
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Signaling Pathways in Anti-Cancer Activity
Pennogenin 3-O-beta-chacotrioside's anti-cancer effects, particularly in colorectal cancer,

are linked to the induction of autophagy.[1][2] This process involves the upregulation of key

autophagy-related proteins, LC3 and Beclin-1.[1] The aglycone, pennogenin, has been shown

to induce apoptosis in HCT-116 colon cancer cells by downregulating the PI3K/AKT/mTOR

signaling pathway.[6][7]

Pennogenin 3-O-beta-chacotrioside

PI3K

 (inferred from aglycone)

Autophagy Induction

Apoptosis

 (inferred from aglycone)

AKT

mTOR

Beclin-1 ↑ LC3-I → LC3-II ↑ Cancer Cell Growth Inhibition
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P3C's Anti-Cancer Mechanism of Action.
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Metabolic Modulatory Activity
P3C has shown potential in regulating glucose and lipid metabolism, suggesting its therapeutic

utility in metabolic disorders.

Quantitative Metabolic Data
Cell Line Condition Parameter

Effect of
P3C

Concentrati
on

Reference

3T3-L1

Adipocytes

Hypertrophie

d

Lipid

Accumulation
↓ 0-2 µM [8]

3T3-L1

Adipocytes

Hypertrophie

d

ATP

Production
↑ 0-2 µM [8]

3T3-L1

Adipocytes

Hypertrophie

d

Extracellular

Acidification

Rate (ECAR)

↑ 0-2 µM [8]

AML12

Hepatocytes

Insulin-

Resistant

Insulin

Sensitivity
Improved 0.25-0.5 µM [2]

AML12

Hepatocytes

Insulin-

Resistant

Glucose

Uptake
Stimulated 0.25-0.5 µM [2]

AML12

Hepatocytes

Insulin-

Resistant

Mitochondrial

Respiration
Enhanced 0.25-0.5 µM [2]

Experimental Protocols
Seahorse XF Cell Mito Stress Test

This protocol measures key parameters of mitochondrial respiration in response to P3C.

Cell Seeding: Seed cells (e.g., AML12 hepatocytes) in a Seahorse XF cell culture microplate

and allow them to adhere overnight.

Compound Treatment: Treat the cells with P3C (e.g., 0.25 or 0.5 µM) for a predetermined

duration.
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Assay Medium: Replace the culture medium with Seahorse XF base medium supplemented

with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO₂ incubator at

37°C for 1 hour.

Drug Loading: Load the injector ports of the sensor cartridge with mitochondrial inhibitors:

oligomycin, FCCP, and a mixture of rotenone and antimycin A.

Seahorse XF Analyzer: Calibrate the sensor cartridge and run the Mito Stress Test protocol

on the Seahorse XF Analyzer. The instrument will measure the oxygen consumption rate

(OCR) in real-time.

Data Analysis: Analyze the OCR data to determine key mitochondrial parameters such as

basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial

respiration.

Signaling Pathways in Metabolic Regulation
P3C improves insulin sensitivity in hepatocytes by activating the IRS/PI3K/Akt signaling

pathway.[2] This activation enhances glycogen synthesis and suppresses gluconeogenesis.[2]

Additionally, P3C treatment increases the expression of p-AMPK and PGC1α, leading to

enhanced mitochondrial oxidative respiration.[2]
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Pennogenin 3-O-beta-chacotrioside
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Click to download full resolution via product page

P3C's Role in Metabolic Regulation.

Anti-Inflammatory Activity
While direct studies on the anti-inflammatory mechanisms of P3C are emerging, related

pennogenin glycosides and the aglycone have demonstrated anti-inflammatory properties. The

hybridization of lathyrane diterpenoids with anti-inflammatory pharmacophores has been

shown to inhibit the NF-κB signaling pathway and increase autophagy in RAW264.7 cells.[9]

Experimental Protocols
Nitric Oxide (NO) Production Assay in Macrophages
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This protocol assesses the anti-inflammatory potential of P3C by measuring its effect on NO

production in lipopolysaccharide (LPS)-stimulated macrophages.

Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate and incubate overnight.

Compound Treatment: Pre-treat the cells with various concentrations of P3C for 1 hour.

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration

using the Griess reagent system.

Absorbance Measurement: Measure the absorbance at 540 nm.

NO Inhibition Calculation: Calculate the percentage of NO inhibition compared to the LPS-

only treated control.

Signaling Pathways in Anti-Inflammatory Action
Based on related compounds, the anti-inflammatory mechanism of P3C may involve the

inhibition of the NF-κB signaling pathway and the induction of autophagy.[9]

Pennogenin 3-O-beta-chacotrioside
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Pro-inflammatory
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Inferred Anti-Inflammatory Pathway of P3C.

Conclusion
Pennogenin 3-O-beta-chacotrioside exhibits a compelling range of bioactivities with

therapeutic potential in oncology and metabolic diseases. Its ability to induce autophagy in

cancer cells and modulate key metabolic signaling pathways highlights its promise as a lead

compound for further investigation. The experimental protocols and pathway diagrams provided

in this guide offer a foundational framework for researchers to explore the multifaceted

pharmacological properties of this natural product. Further studies are warranted to fully

elucidate its mechanisms of action and to evaluate its efficacy and safety in preclinical and

clinical settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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